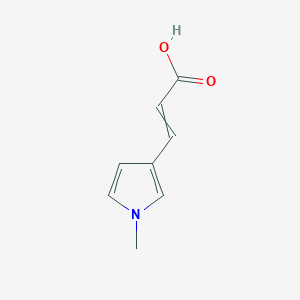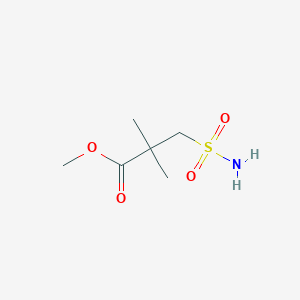
Methyl 2,2-dimethyl-3-sulfamoylpropanoate
Vue d'ensemble
Description
Methyl 2,2-dimethyl-3-sulfamoylpropanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDP and is a sulfonamide derivative. It has a molecular weight of 213.28 g/mol and chemical formula C8H17NO4S.
Applications De Recherche Scientifique
Chemical Transformations and Mechanistic Insights
Dimethyl sulfoxide (DMSO) mediated elimination reactions in 3-aryl 2,3-dihalopropanoates demonstrate the efficiency of DMSO in causing reductive elimination to form cinnamates and debromination pathways to yield phenylacrylate derivatives. These reactions underscore the utility of DMSO as a nucleophile and bromine scavenger, which could be relevant for understanding the reactivity of similar sulfamoyl-containing compounds (Li et al., 2007).
Biological and Pharmacological Research
Research on DMSO has shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential of DMSO and possibly related compounds in neurological applications and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Environmental and Methodological Applications
Methylation with dimethyl carbonate/dimethyl sulfide mixtures presents an integrated process for various methylations without the need for additional acid/base and avoiding residual salts. This methodology could suggest applications for methyl 2,2-dimethyl-3-sulfamoylpropanoate in environmental-friendly synthetic processes (Lui, Chan, & Lui, 2021).
Advanced Materials and Energy Storage
The use of methyl trifluoroacetate (CH3TFA) as an additive in lithium-sulfur (Li-S) batteries to improve performance through high donor number solvents/salts and organosulfur-mediated discharge illustrates the potential utility of sulfamoyl and related compounds in enhancing energy storage solutions (Gupta, Bhargav, & Manthiram, 2020).
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-sulfamoylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDEPDLDBLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-3-sulfamoylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



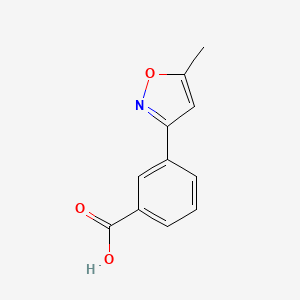
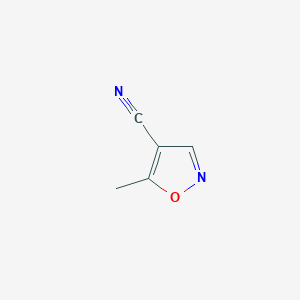
![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)


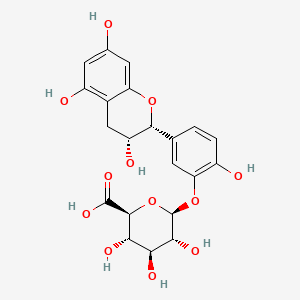
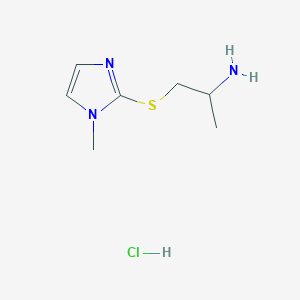
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)
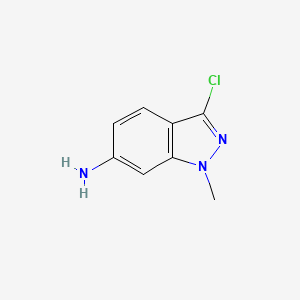
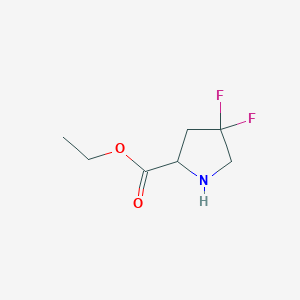
![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
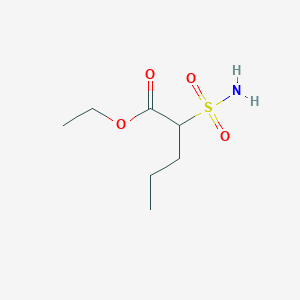
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)
